molecular formula C17H22N2O B010771 N-Methylhuperzine B CAS No. 110037-64-4

N-Methylhuperzine B

Cat. No. B010771
M. Wt: 270.37 g/mol
InChI Key: JCINWKNLTDEYIA-OGHNNQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylhuperzine B is a natural compound that is derived from the Huperzine A plant. Huperzine A has been used in traditional Chinese medicine for centuries to treat various cognitive disorders. N-Methylhuperzine B is a more potent derivative of Huperzine A that has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders.

Mechanism Of Action

N-Methylhuperzine B works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in many cognitive functions such as memory, attention, and learning. By inhibiting acetylcholinesterase, N-Methylhuperzine B can increase the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

N-Methylhuperzine B has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have antioxidant properties, which can protect the brain from damage caused by free radicals. Additionally, N-Methylhuperzine B has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

N-Methylhuperzine B has a number of advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, there are also some limitations to using N-Methylhuperzine B in lab experiments. It can be difficult to work with due to its high potency, and it can have toxic effects at high concentrations.

Future Directions

There are many potential future directions for research on N-Methylhuperzine B. One area of focus could be on developing new synthetic methods that are more efficient and cost-effective. Another area of focus could be on studying the long-term effects of N-Methylhuperzine B on cognitive function and brain health. Additionally, there is potential for N-Methylhuperzine B to be used in combination with other compounds to enhance its therapeutic effects. Overall, N-Methylhuperzine B is a promising compound with many potential applications in the field of cognitive neuroscience.

Synthesis Methods

N-Methylhuperzine B can be synthesized from Huperzine A through a series of chemical reactions. One of the most common methods involves the use of methyl iodide and a base to methylate the nitrogen atom in the Huperzine A molecule. The resulting product is N-Methylhuperzine B, which can be purified through a variety of techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-Methylhuperzine B has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to have a high affinity for acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-Methylhuperzine B can increase the levels of acetylcholine in the brain, which can improve cognitive function.

properties

CAS RN

110037-64-4

Product Name

N-Methylhuperzine B

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(1R,9R,10R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one

InChI

InChI=1S/C17H22N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h5-6,8,12-13H,3-4,7,9-10H2,1-2H3,(H,18,20)/t12-,13+,17+/m0/s1

InChI Key

JCINWKNLTDEYIA-OGHNNQOOSA-N

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C

SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C

synonyms

N-methylhuperzine B

Origin of Product

United States

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